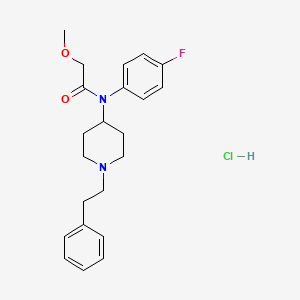

N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

Description

Table 1: Structural Comparison with Classical Opioids

| Feature | Morphine | Fentanyl | N-(4-Fluorophenyl)-2-Methoxy... |

|---|---|---|---|

| Core Structure | Phenanthrene | Piperidine | Piperidine |

| N-Substituent | Methyl | Phenethyl | Phenethyl + 4-fluorophenyl |

| Acyl Group | - | Propionamide | Methoxyacetamide |

| Aromatic Modifications | Phenolic -OH | Aniline phenyl | 4-fluorophenyl |

Key distinctions :

- Piperidine vs. Phenanthrene : Unlike morphine’s rigid pentacyclic system, the piperidine core allows greater conformational adaptability, enhancing receptor binding kinetics.

- Methoxyacetamide vs. Propionamide : The methoxy group introduces electron-donating effects, potentially altering the amide’s hydrogen-bonding capacity compared to fentanyl’s simpler propionamide.

- 4-Fluorophenyl Substitution : Fluorine’s electronegativity increases the compound’s lipid solubility, analogous to para-fluorofentanyl’s enhanced blood-brain barrier penetration.

Receptor interactions :

Properties

CAS No. |

2306823-76-5 |

|---|---|

Molecular Formula |

C22H28ClFN2O2 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H |

InChI Key |

AIROXIOBKAFMJK-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Stepwise Acylation and Amide Coupling

Step 1: Synthesis of 2-Methoxy-N-(4-Fluorophenyl)acetamide

- Reagents : 4-Fluoroaniline, methoxyacetyl chloride, triethylamine (TEA).

- Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 24 hours.

- Mechanism : Nucleophilic acyl substitution where 4-fluoroaniline reacts with methoxyacetyl chloride to form the acetamide intermediate.

Step 2: Coupling with 1-Phenethylpiperidin-4-amine

- Reagents : 1-Phenethylpiperidin-4-amine, EDC/HOBt (carbodiimide coupling agents).

- Conditions : Acetonitrile, RT, 24 hours.

- Mechanism : Activation of the carboxylic acid group (if present) via EDC/HOBt followed by amide bond formation.

Step 3: Salt Formation

Route 2: Direct Acylation with Methoxyacetyl Chloride

Step 1: Acylation of 1-Phenethylpiperidin-4-amine

- Reagents : Methoxyacetyl chloride, TEA.

- Conditions : DCM, 0°C to RT, 2 hours.

- Mechanism : Direct acylation of the piperidinyl amine to form N-(1-phenethylpiperidin-4-yl)-2-methoxyacetamide.

Step 2: N-Arylation with 4-Fluoroaniline

Route 3: One-Pot Synthesis via Multicomponent Reactions

Reagents : 4-Fluoroaniline, methoxyacetyl chloride, 1-phenethylpiperidin-4-amine, TEA.

Conditions : DCM, RT, 24 hours.

Mechanism : Concurrent acylation and coupling in a single pot, though yields may be lower due to competing side reactions.

Critical Reagents and Conditions

Key Challenges and Mitigation Strategies

Regioselectivity in Acylation

Stability of Intermediates

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new piperidine derivatives with potential pharmacological properties.

Biology

In biological research, the compound may be studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The fluorophenyl and methoxy groups may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues by Fluorophenyl Substitution

Key Observations :

- Fluorine Position : The target compound’s para -fluoro substitution may enhance μ-opioid receptor binding compared to ortho -substituted analogs like ocfentanil, as para-substitutions often improve lipophilicity and receptor affinity .

- Acyl Group : The 2-methoxyacetamide group differentiates it from other analogs (e.g., propionamide in para-fluorofentanyl). Methoxy groups can alter metabolic stability and potency .

Pharmacological and Analytical Considerations

Receptor Binding :

While specific binding data for the target compound is unavailable, structural analogs suggest:

- μ-Opioid Receptor Agonism: All 4-anilidopiperidine derivatives act as potent agonists, with para-fluoro substitutions often correlating with higher potency than non-fluorinated analogs .

Analytical Challenges :

- Isomer Differentiation : Misidentification risks exist between para-, ortho-, and meta-fluoro isomers. For example, a sample labeled "4-F-BF" was found to contain N-benzyl analogs instead of the intended para-fluoro compound .

- Separation Techniques : Advanced chromatographic methods (e.g., LC-MS/MS) are required to distinguish positional isomers due to nearly identical molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.